molecular formula C8H12N2O2 B2998411 N-(prop-2-yn-1-yl)morpholine-4-carboxamide CAS No. 643083-75-4

N-(prop-2-yn-1-yl)morpholine-4-carboxamide

Cat. No.: B2998411
CAS No.: 643083-75-4
M. Wt: 168.196
InChI Key: CJIKWUXDVNYLJN-UHFFFAOYSA-N
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Description

N-(prop-2-yn-1-yl)morpholine-4-carboxamide is a chemical compound with the molecular formula C8H12N2O2 and a molecular weight of 168.2 g/mol It is characterized by the presence of a morpholine ring substituted with a prop-2-yn-1-yl group and a carboxamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(prop-2-yn-1-yl)morpholine-4-carboxamide typically involves the reaction of morpholine with propargyl bromide to introduce the prop-2-yn-1-yl group. The resulting intermediate is then reacted with a suitable carboxylating agent to form the carboxamide group. The reaction conditions often include the use of a base such as potassium carbonate and a solvent like dimethylformamide (DMF) to facilitate the reaction .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

N-(prop-2-yn-1-yl)morpholine-4-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-(prop-2-yn-1-yl)morpholine-4-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-(prop-2-yn-1-yl)morpholine-4-carboxamide involves its interaction with specific molecular targets and pathways. The compound can act as a photosensitizer, generating reactive oxygen species (ROS) such as singlet oxygen (1O2) and superoxide anion (O2˙−) through energy transfer and single electron transfer pathways. These ROS play a crucial role in the compound’s biological activity, including its potential therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(prop-2-yn-1-yl)morpholine-4-carboxamide is unique due to its specific structural features, including the morpholine ring and the prop-2-yn-1-yl groupCompared to similar compounds, it may exhibit different biological activities and chemical properties, making it a valuable compound for further research and development .

Properties

IUPAC Name

N-prop-2-ynylmorpholine-4-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12N2O2/c1-2-3-9-8(11)10-4-6-12-7-5-10/h1H,3-7H2,(H,9,11)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CJIKWUXDVNYLJN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CCNC(=O)N1CCOCC1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

168.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods I

Procedure details

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Synthesis routes and methods II

Procedure details

Morpholine (510 mg, 5.86 mmol) and 4-nitrophenyl prop-2-yn-1-ylcarbamate (800 mg (80% purity), 2.91 mmol) in dichloromethane (10 ml) were stirred at room temperature for 4 hours and then the reaction solution was purified directly by chromatography on silica using ethyl acetate as eluent to give N-prop-2-yn-1-ylmorpholine-4-carboxamide (453 mg, 92%) as a pale yellow solid; NMR Spectrum: (CDCl3) 2.24 (t, 1H), 3.37 (m, 4H), 3.69 (m, 4H), 4.05 (m, 2H), 4.65 (s, 1H).
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800 mg
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